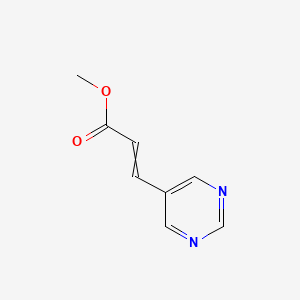![molecular formula C19H13BrFN5O2 B2568231 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 1326858-24-5](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide” is a heterocyclic chemical compound . It has a nitrogen-based hetero-aromatic ring structure . The molecular formula of this compound is C22H20BrN5O2 .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, bromine, and fluorine atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.科学的研究の応用
Synthesis and Biological Significance of Triazines
- Triazines are a class of heterocyclic compounds with three isomeric forms, known for their wide range of biological activities. These include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The structural diversity of triazines allows for their application in medicinal chemistry, with many derivatives synthesized and evaluated for pharmacological use. The therapeutic potential of triazine analogs has been extensively explored, indicating their importance as core moieties in drug development (Verma, Sinha, & Bansal, 2019).
Synthesis and Application of Acetamide Derivatives
- The review of acetamide and its derivatives highlights their commercial importance and the significant body of research generated over the years, contributing to our understanding of their biological effects. These compounds continue to be relevant in various fields, including environmental toxicology, reflecting their widespread use and the evolving landscape of their applications (Kennedy, 2001).
Chemical Reactivities and Biological Activities
- Research on 1,2,4-triazine derivatives, a closely related chemical class, has demonstrated their broad biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. These findings underscore the versatility of triazine compounds in drug design and their potential in generating new therapeutic agents. The structural flexibility of triazines enables the synthesis of compounds with targeted biological activities, making them valuable scaffolds in pharmaceutical research (Dar & Shamsuzzaman, 2015).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and potential uses in various fields, such as medicine or materials science .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-(3-fluorophenyl)-1H-pyrazole to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-(3-fluorophenyl)-1H-pyrazole", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 5-amino-3-(3-fluorophenyl)-1H-pyrazole in dimethylformamide.", "Step 2: Add triethylamine to the solution and stir for 10 minutes.", "Step 3: Slowly add 4-bromobenzoyl chloride to the solution and stir for 2 hours.", "Step 4: Add chloroform to the solution and wash with sodium bicarbonate solution.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Purify the compound by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 7: Recrystallize the compound from water to obtain the final product." ] } | |
CAS番号 |
1326858-24-5 |
製品名 |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide |
分子式 |
C19H13BrFN5O2 |
分子量 |
442.248 |
IUPAC名 |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H13BrFN5O2/c20-13-6-4-12(5-7-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-3-1-2-14(21)8-15/h1-9,11H,10H2,(H,23,27) |
InChIキー |
JLIRKLDLWPTSFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol](/img/structure/B2568148.png)
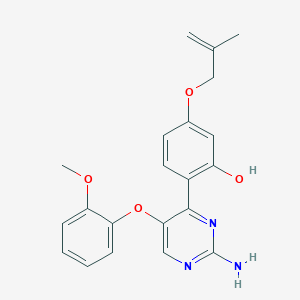
![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)
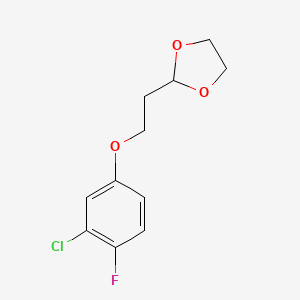
![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)
![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)
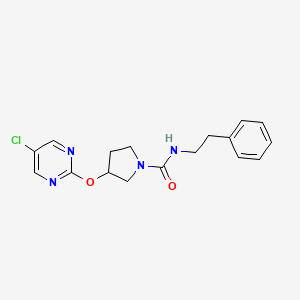

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)
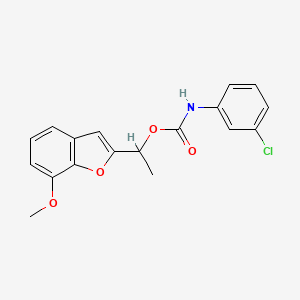
![(8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine;trihydrochloride](/img/structure/B2568166.png)
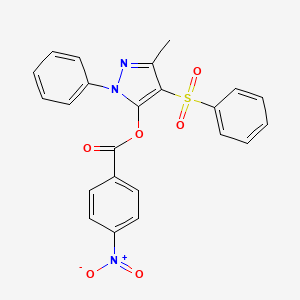
![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)
